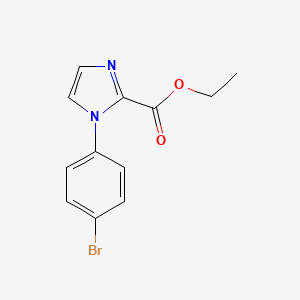

Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate

Description

Systematic Nomenclature and Structural Identification

This compound is defined by its IUPAC name ethyl 1-(4-bromophenyl)imidazole-2-carboxylate , which precisely describes its molecular architecture. The compound consists of an imidazole ring substituted at the 1-position with a 4-bromophenyl group and at the 2-position with an ethyl carboxylate ester. Its molecular formula, C₁₂H₁₁BrN₂O₂ , corresponds to a molecular weight of 295.13 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 1-(4-bromophenyl)imidazole-2-carboxylate |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| SMILES | CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)Br |

| InChIKey | LTJKBLUSWLUVJV-UHFFFAOYSA-N |

The para -bromophenyl group (attached to the imidazole’s nitrogen) and the ethyl ester at position 2 are critical for its reactivity. The bromine atom introduces steric and electronic effects, facilitating cross-coupling reactions, while the ester group enhances solubility in organic solvents.

The compound’s 2D and 3D conformational analyses reveal planar geometry at the imidazole ring, with the bromophenyl group oriented perpendicularly to minimize steric hindrance. This spatial arrangement optimizes interactions in catalytic and binding applications.

Historical Context of Imidazole Carboxylate Derivatives

Imidazole carboxylates emerged as a structurally tunable class of compounds in the late 20th century, driven by their relevance in medicinal chemistry and materials science. The introduction of ester functionalities to imidazole cores marked a pivotal advancement, enabling improved pharmacokinetic properties compared to their carboxylic acid counterparts. Early synthetic efforts focused on alkylation and condensation reactions, such as the coupling of imidazole-2-carboxylic acid derivatives with halogenated aryl groups.

This compound represents a specialized derivative within this family, optimized for Suzuki-Miyaura cross-coupling reactions due to its bromine substituent. Its development parallels the rise of transition-metal-catalyzed reactions in the 1990s, which demanded stable, halogenated intermediates. Compared to non-brominated analogs like ethyl 1-phenylimidazole-2-carboxylate, the bromine atom enhances oxidative stability and facilitates regioselective functionalization.

Modern applications leverage its dual reactivity: the ester group undergoes hydrolysis or aminolysis, while the bromine participates in aryl-aryl bond formation. These traits have cemented its role in synthesizing kinase inhibitors and antimicrobial agents, reflecting the broader shift toward halogenated heterocycles in drug discovery.

Properties

Molecular Formula |

C12H11BrN2O2 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

ethyl 1-(4-bromophenyl)imidazole-2-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-14-7-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |

InChI Key |

LTJKBLUSWLUVJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Ring

The imidazole ring is commonly formed via condensation reactions involving appropriate precursors such as α-isocyanoacetates or imidoyl chlorides. One well-documented approach involves the cycloaddition between ethyl isocyanoacetate and imidoyl chlorides derived from 4-bromophenyl amides.

- Key Reaction: Cycloaddition of ethyl isocyanoacetate with imidoyl chloride intermediates to yield 1-(4-bromophenyl)-1H-imidazole-2-carboxylate esters.

- Reaction Conditions: Typically carried out at room temperature in solvents like hexamethylphosphoric triamide (HMPT) or similar polar aprotic solvents, often catalyzed by copper(I) chloride (CuCl) to facilitate cyclization.

Esterification and Functional Group Transformations

The ethyl ester at the 2-position of the imidazole is typically introduced or preserved throughout the synthesis. Esterification can be performed if starting from the corresponding acid or acid chloride.

- Esterification Conditions: Treatment with ethanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) at reflux temperature to form ethyl esters.

- Purification: Recrystallization or chromatographic techniques are employed to isolate the pure esterified product.

Alternative Synthetic Routes

Another method involves alkylation of ethyl 1H-imidazole-2-carboxylate with 4-bromobenzyl halides under basic or acidic conditions, followed by purification steps.

- Reaction Example: Condensation of 4-formylbenzoic acid derivatives with ethyl imidazole-2-carboxylate under acidic conditions using dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate ester formation.

- Industrial Adaptations: Continuous flow reactors and automated systems can be used to optimize temperature, pressure, and reactant concentration for scalable production.

Optimization of Reaction Conditions and Side Reaction Control

Suppression of Dehalogenation

Dehalogenation of the bromophenyl group during hydrogenation or reduction steps is a common side reaction that reduces yield.

- Catalyst Selection: Raney nickel is preferred over palladium on carbon (Pd/C) to minimize dehalogenation, increasing intermediate yields from less than 50% to over 90%.

- Solvent Effects: Ethanol as solvent stabilizes intermediates better than water, reducing byproduct formation.

- Reaction Monitoring: Use of LC-MS to track intermediates allows precise control of reaction time (optimal 4–6 hours) to prevent over-reduction.

| Catalyst | Solvent | Yield of Intermediate | Dehalogenation Byproduct |

|---|---|---|---|

| Pd/C | Ethanol | 45% | 22% |

| Raney Nickel | Ethanol | 92% | <5% |

Control of Cyclization Temperature

Cyclization to form the imidazole ring is optimally performed at moderate temperatures (~45°C) in ethanol or similar solvents to stabilize reactive intermediates and improve yields.

Summary of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Synthesis of amide intermediate | 4-bromoaniline + acyl chloride | Forms precursor for imidoyl chloride |

| Conversion to imidoyl chloride | Treatment with reagents like POCl3 or SOCl2 | Facilitates cycloaddition |

| Cycloaddition | Ethyl isocyanoacetate + imidoyl chloride + CuCl | Forms imidazole core |

| Esterification | Ethanol + acid catalyst (H2SO4 or HCl), reflux | Introduces or preserves ethyl ester |

| Purification | Recrystallization or chromatography | Ensures product purity |

Research Findings and Industrial Relevance

- The cycloaddition approach using ethyl isocyanoacetate and imidoyl chlorides is a robust and versatile method for synthesizing 1,5-disubstituted imidazole-2-carboxylates, including the 4-bromophenyl derivative.

- Catalyst and solvent choices critically impact the suppression of unwanted dehalogenation, which is essential for maintaining the bromine substituent intact during reduction or hydrogenation steps.

- Industrial synthesis benefits from continuous flow reactors and automated control systems to enhance reproducibility, yield, and scalability.

- The use of copper(I) chloride as a catalyst in the cycloaddition step improves reaction efficiency and product selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the mixture in a polar solvent such as dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation: Imidazole N-oxides are formed.

Reduction: Imidazolines are produced.

Ester Hydrolysis: The corresponding carboxylic acid is obtained.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is primarily studied for its pharmacological properties. Its derivatives have shown significant biological activities, including anticancer, antifungal, and antibacterial effects.

Anticancer Activity

Research indicates that imidazole derivatives exhibit potent anticancer properties. A study evaluated the anticancer activity of various imidazole compounds against liver carcinoma cell lines, demonstrating that this compound and its derivatives could inhibit cell proliferation effectively .

Case Study:

- Compound Tested: this compound

- Cell Line: HEPG2 (liver carcinoma)

- Results: Significant inhibition of cell growth compared to control, suggesting potential for further development as an anticancer agent.

Antifungal and Antibacterial Properties

The compound has also been explored for its antifungal and antibacterial activities. Studies have shown that certain imidazole derivatives can disrupt fungal cell membranes, leading to cell death. This compound has been tested against various pathogens with promising results .

Agricultural Applications

In agriculture, this compound has been investigated as a potential pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

Pesticidal Activity

Research indicates that imidazole derivatives can act as effective pesticides by targeting the nervous systems of insects. The structural features of this compound allow it to interfere with neurotransmitter functions in pests .

Data Table: Pesticidal Efficacy

Material Science Applications

The compound is also being explored for its applications in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

This compound can be utilized in the synthesis of functional polymers that exhibit unique properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices enhances mechanical properties and provides antimicrobial characteristics .

Case Study:

- Application: Development of antimicrobial coatings

- Results: Coatings incorporating the compound demonstrated reduced bacterial adhesion and growth on surfaces compared to standard coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is largely dependent on its target application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Halogen Effects: The bromine atom in the target compound facilitates halogen bonding, which is critical for protein-ligand interactions. Fluorine in analogs (e.g., 4-bromo-2-fluorophenyl derivatives) enhances metabolic stability and electron-withdrawing effects .

- Steric and Electronic Modifications: Bulky substituents (e.g., 2,6-dichlorophenylpropan-2-yl) reduce rotational freedom but improve target selectivity. Thiophene and benzyl groups extend π-systems, altering electronic properties .

- Hydrogen Bonding: Hydroxyl and imidazolyl groups in analogs increase solubility and crystal packing efficiency, as noted in crystallographic studies .

Biological Activity

Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate under controlled conditions. Various methodologies have been explored to optimize the yield and purity of the product, including the use of different solvents and catalysts. For instance, a one-pot two-step strategy has been reported where 4-chloroaniline is coupled with 4-iodobenzoyl chloride followed by condensation with ethyl isocyanoacetate to yield the desired imidazole derivative .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that derivatives of imidazole compounds often exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 20 µM to over 100 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 40 |

| This compound | E. coli | 70 |

Modulation of GABA Receptors

In addition to its antimicrobial activity, this compound has been studied for its effects on GABA receptors. A related compound, ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate (TG41), demonstrated positive modulation of GABA_A receptors, enhancing the binding affinity for gamma-aminobutyric acid (GABA) and flunitrazepam in rat cerebral cortical membranes . This suggests potential applications in neuropharmacology, particularly for conditions related to GABAergic dysfunction.

Case Studies and Research Findings

Recent studies have highlighted the potential of imidazole derivatives in various therapeutic areas:

- Neuropharmacology : The modulation of GABA_A receptors by TG41 indicates that imidazole derivatives could be explored for treating anxiety and seizure disorders.

- Antimicrobial Research : The efficacy of this compound against resistant bacterial strains positions it as a candidate for further development in antibiotic therapies .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate?

The synthesis typically involves coupling reactions between substituted imidazole precursors and bromophenyl derivatives. For example, a base-catalyzed esterification or nucleophilic substitution can introduce the 4-bromophenyl group to the imidazole ring. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like triethylamine) significantly influence yield . Purification via column chromatography or recrystallization ensures high purity. Recent studies emphasize microwave-assisted synthesis to reduce reaction times and improve efficiency .

Basic: How is spectroscopic characterization (NMR, FTIR, MS) performed for this compound?

- NMR : H NMR identifies proton environments, such as aromatic protons (δ 7.3–8.3 ppm for bromophenyl and imidazole) and ester ethyl groups (δ 1.3–4.3 ppm). C NMR confirms carbonyl (160–170 ppm) and brominated aromatic carbons .

- FTIR : Peaks at 1610–1630 cm (C=N stretch), 1700–1750 cm (ester C=O), and 590–600 cm (C-Br) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 294 for [M+H]) and fragmentation patterns validate the structure .

Advanced: What crystallographic methods resolve the compound’s 3D structure, and how are data contradictions addressed?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and crystal packing. For instance, monoclinic systems (space group ) with unit cell parameters Å, Å are common . Data contradictions (e.g., thermal motion artifacts or twinning) are resolved using validation tools like PLATON or ADDSYM to ensure and .

Advanced: How do hydrogen-bonding networks influence crystal packing and stability?

Graph set analysis (e.g., Etter’s rules) identifies motifs like rings formed via N–H⋯O or C–H⋯Br interactions. These networks stabilize the lattice and affect solubility and melting points. For bromophenyl-imidazole derivatives, Br⋯π interactions further enhance packing efficiency .

Advanced: What computational strategies predict biological activity or intermolecular interactions?

Density Functional Theory (DFT) calculates electrostatic potentials (MESP) to map reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR, using crystal structures (PDB ID: 1M17) for validation. ADMET predictions assess pharmacokinetic properties .

Advanced: How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies (e.g., unexpected tautomerism in NMR vs. SCXRD) are analyzed using variable-temperature NMR or Hirshfeld surface analysis. For example, dynamic processes in solution may mask static crystal structures, requiring complementary techniques .

Basic: What biological activities are associated with this compound’s structural analogs?

Benzimidazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. The 4-bromophenyl group enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., MTT for cytotoxicity) and SAR studies guide optimization .

Advanced: What strategies functionalize the imidazole ring for targeted applications?

Electrophilic substitution at C4/C5 positions introduces halogens or alkyl groups. Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) attaches aryl/heteroaryl moieties. Protecting groups (e.g., Fmoc) enable selective modifications .

Advanced: How do intermolecular forces affect the compound’s physicochemical properties?

Van der Waals interactions and halogen bonding (C–Br⋯N) dictate melting points and solubility. Solvent polarity (e.g., DMSO vs. hexane) impacts aggregation behavior, studied via DSC and PXRD .

Basic: What protocols ensure compound stability during storage and handling?

Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the ester group. Degradation is monitored via HPLC (C18 columns, acetonitrile/water mobile phase). Light-sensitive samples require amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.